molecular formula C7H6ClNO4S B1296637 4-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 616-83-1

4-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No. B1296637
CAS RN: 616-83-1
M. Wt: 235.65 g/mol
InChI Key: OQFYBGANSUNUAO-UHFFFAOYSA-N
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Patent
US09018231B2

Procedure details

Placed chlorosulfonic acid (128 mL, 1.91 mmol) in a 500 mL four necked round bottomed flask. Then added 2-nitro toluene (65 mL, 0.547 mmol) drop wise, under stirring in 25 minutes at 25° C. The reaction mass was heated at 85° C. for 3 hours. Quenched the reaction mass into ice cold water and extracted with ethylacetate (4×250 mL), the combined organic layer was washed with brine solution (1×100 mL), dried over anhydrous sodium sulfate and solvent was removed under reduced pressure to obtain syrupy product. Yield: 109.5 grams.
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
four
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15])([O-:8])=[O:7]>>[CH3:15][C:10]1[CH:11]=[CH:12][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][C:9]=1[N+:6]([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
128 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Three
Name
four
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quenched the reaction mass into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (4×250 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain syrupy product

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.